

Spectroscopic and Biological Insights into 2-(2-Pyridinyl)-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Pyridinyl)-1H-indole

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-(2-Pyridinyl)-1H-indole**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details available spectroscopic data, outlines relevant experimental protocols, and explores potential biological activities based on structurally related compounds.

Spectroscopic Data

The spectroscopic characterization of **2-(2-Pyridinyl)-1H-indole** is crucial for its unambiguous identification and the elucidation of its electronic and structural properties. While a complete, unified dataset for this specific molecule is not readily available in the public domain, the following tables summarize key spectroscopic information gleaned from the synthesis and characterization of closely related N-(2-pyridyl)indoles and their precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of Related Indole Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	Reference
2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole	CDCl ₃	Specific shifts not detailed in abstract, but synthesis and characterization are described.	[1]

| General N-Aryl-2-aminopyridines (Precursors) | Not specified | The synthesis involves ortho C-H activation of the N-aryl group. | [1] |

Table 2: ¹³C NMR Spectroscopic Data of Related Indole Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm)	Reference
2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole	CDCl ₃	Specific shifts not detailed in abstract, but synthesis and characterization are described. [1]	

| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | CDCl₃ | Specific shifts not detailed in abstract, but synthesis and characterization are described. | [1] |

Note: Specific ¹H and ¹³C NMR data for **2-(2-Pyridinyl)-1H-indole** were not found in the reviewed literature. The provided information pertains to a derivative, highlighting the need for direct experimental characterization of the parent compound.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of a Related Indole Derivative

Compound	Ionization Method	m/z	Reference
2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole	Not specified	Not detailed in abstract, but synthesis and characterization are described. [1]	

| 2,3-Diphenyl-1-(pyridin-2-yl)-1H-indole | Not specified | Not detailed in abstract, but synthesis and characterization are described. | [1] |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)	Reference
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| 2-(2-PYRIDINYL)-2,3-DIHYDRO-1H-ISOINDOLE | Not specified | A full spectrum is available for this related compound. |[\[2\]](#) |

Note: The IR spectrum for the exact target molecule was not found. Data for a structurally similar compound is provided for reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopy Data

Compound	Solvent	λ _{max} (nm)	Reference
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| 2-(2-Pyridinyl)-1H-indole | Not specified | Data not available. | |

Experimental Protocols

The synthesis of N-(2-pyridyl)indoles, including the target compound, can be achieved through palladium-catalyzed oxidative coupling reactions. The following protocol is a generalized procedure based on established methods.[\[1\]](#)

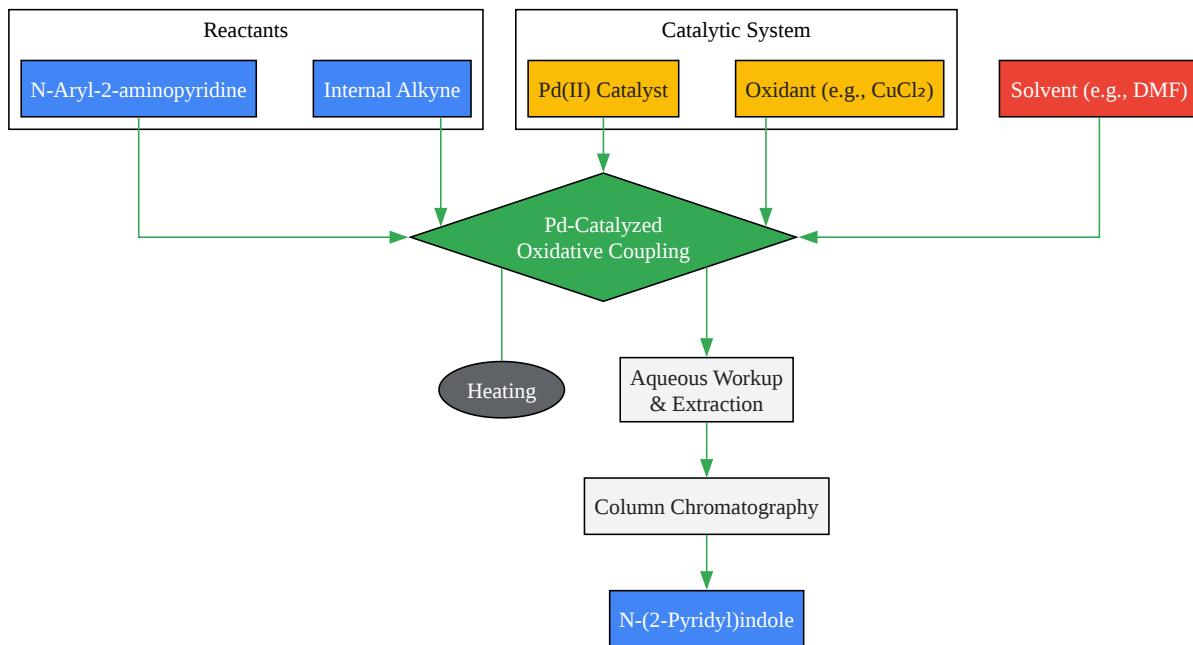
General Synthesis of N-(2-Pyridyl)indoles

A mixture of an N-aryl-2-aminopyridine (1.0 equiv.), an internal alkyne (1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{CH}_3\text{CN})_2\text{Cl}_2$ (4 mol %), and an oxidant like CuCl_2 (2.1 equiv.) in an anhydrous solvent (e.g., DMF) is heated under an inert atmosphere (e.g., nitrogen). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired N-(2-pyridyl)indole.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl_3 or DMSO-d_6 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.
- IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film, to identify characteristic functional group vibrations.
- UV-Vis Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer in a suitable solvent (e.g., ethanol, methanol) to determine the electronic absorption properties of the molecule.

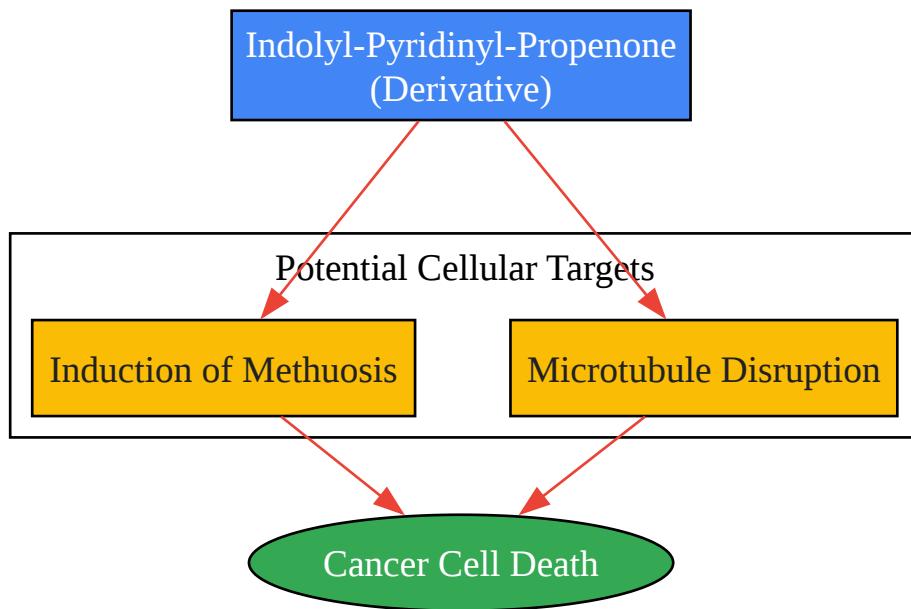
Visualizations Synthesis Workflow

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Caption: General workflow for the synthesis of N-(2-pyridyl)indoles.

Potential Biological Signaling

While specific signaling pathways for **2-(2-Pyridinyl)-1H-indole** have not been elucidated, derivatives such as indolyl-pyridinyl-propenones have been shown to induce a non-apoptotic form of cell death called methuosis and to act as microtubule-disrupting agents.^{[3][4][5][6]} This suggests that **2-(2-Pyridinyl)-1H-indole** could serve as a scaffold for developing compounds that modulate these pathways.



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Caption: Potential biological activities of **2-(2-pyridinyl)-1H-indole** derivatives.

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